5-Bromobenzo[b]thiophene-3-carbaldehyde 5-Bromobenzo[b]thiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 16296-72-3
VCID: VC21113203
InChI: InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
SMILES: C1=CC2=C(C=C1Br)C(=CS2)C=O
Molecular Formula: C9H5BrOS
Molecular Weight: 241.11 g/mol

5-Bromobenzo[b]thiophene-3-carbaldehyde

CAS No.: 16296-72-3

Cat. No.: VC21113203

Molecular Formula: C9H5BrOS

Molecular Weight: 241.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromobenzo[b]thiophene-3-carbaldehyde - 16296-72-3

Specification

CAS No. 16296-72-3
Molecular Formula C9H5BrOS
Molecular Weight 241.11 g/mol
IUPAC Name 5-bromo-1-benzothiophene-3-carbaldehyde
Standard InChI InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Standard InChI Key LQLMHAYNFMAEHI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=CS2)C=O
Canonical SMILES C1=CC2=C(C=C1Br)C(=CS2)C=O

Introduction

PropertyValue
Molecular Weight241.11 g/mol
Physical StateSolid
ColorGolden yellow
Melting PointSimilar compounds in this class typically melt around 280-290°C
SolubilitySoluble in organic solvents like dichloromethane, THF, and ethyl acetate

Structural Characteristics

The compound features an electron-withdrawing aldehyde group that influences the electronic distribution within the molecule, affecting its reactivity in various chemical transformations. The bromine substituent at the 5-position serves as a valuable handle for further functionalization through cross-coupling reactions.

Synthesis Methods

The synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde can be accomplished through several routes, with the most common approaches involving bromination and formylation steps.

Direct Bromination and Formylation

One established synthetic route involves selective bromination of benzo[b]thiophene followed by formylation at the 3-position. This methodology typically employs N-bromosuccinimide (NBS) as the brominating agent, followed by formylation using the Vilsmeier-Haack reaction with DMF and POCl3.

Chemical Reactivity

5-Bromobenzo[b]thiophene-3-carbaldehyde exhibits reactivity characteristic of both the aldehyde functionality and the aryl bromide component, making it a versatile synthetic intermediate.

Aldehyde Transformations

The aldehyde group at the 3-position can undergo typical carbonyl reactions:

Reaction TypeReagentsMajor Products
OxidationKMnO4, acidic conditions5-Bromobenzo[b]thiophene-3-carboxylic acid
ReductionNaBH4, methanol5-Bromobenzo[b]thiophene-3-methanol
CondensationPrimary amines, acidic catalystImines (Schiff bases)
Wittig ReactionPhosphonium ylidesSubstituted alkenes

These transformations allow for the construction of more complex molecules while preserving the benzo[b]thiophene scaffold.

Bromine-Centered Reactivity

The bromine substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions:

Reaction TypeCatalysts/ConditionsPotential Products
Suzuki-Miyaura CouplingPd(0), boronic acids, base5-Arylbenzo[b]thiophene-3-carbaldehyde
Sonogashira CouplingPd(0), Cu(I), terminal alkynes5-Alkynylbenzo[b]thiophene-3-carbaldehyde
Buchwald-Hartwig AminationPd(0), amines, base5-Aminobenzo[b]thiophene-3-carbaldehyde

These reactions significantly expand the diversity of structures accessible from this compound.

Applications in Scientific Research

The unique structural features and reactivity of 5-Bromobenzo[b]thiophene-3-carbaldehyde have led to its application in various research domains.

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing potential therapeutic agents. The benzo[b]thiophene scaffold is found in numerous biologically active compounds, making this brominated derivative particularly useful in drug discovery efforts.

Materials Science

In materials science, derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde have been utilized in the development of:

  • Organic semiconductors

  • Photovoltaic materials

  • Fluorescent probes

  • Specialty polymers

The extended π-conjugated system contributes to favorable electronic properties in these applications.

Biological Activities

Derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde have demonstrated various biological activities through numerous research studies.

Antimicrobial Properties

Research indicates that compounds derived from this scaffold demonstrate substantial antimicrobial activity. Studies have shown effectiveness against multidrug-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of approximately 32 μg/mL for some derivatives.

Microbial StrainActivity LevelMIC Range
Staphylococcus aureusModerate to High32-64 μg/mL
Other gram-positive bacteriaVariable16-128 μg/mL
Gram-negative bacteriaGenerally lower>100 μg/mL

Cholinesterase Inhibition

Derivatives synthesized from 5-Bromobenzo[b]thiophene-3-carbaldehyde have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

EnzymeIC50 (μM)Comparison to Standard Drug
AChE62.10Moderately active
BChE24.35Comparable to galantamine (28.08 μM)

These findings suggest potential applications in developing treatments for neurodegenerative disorders.

Anticancer Activity

Certain derivatives have demonstrated promising cytotoxic effects against various cancer cell lines, with mechanisms potentially involving tubulin polymerization inhibition.

Comparative Analysis with Similar Compounds

Understanding the relationship between 5-Bromobenzo[b]thiophene-3-carbaldehyde and structurally similar compounds provides valuable insights into structure-activity relationships.

Positional Isomers

Positional isomers such as 5-Bromobenzo[b]thiophene-2-carbaldehyde and 6-Bromobenzo[b]thiophene-3-carbaldehyde exhibit different reactivity profiles and biological activities:

CompoundKey DifferencesApplication Notes
5-Bromobenzo[b]thiophene-2-carbaldehydeAldehyde at 2-positionLess commonly used in Suzuki couplings
6-Bromobenzo[b]thiophene-3-carbaldehydeBromine at 6-positionDifferent electronic distribution
5-Bromobenzo[b]thiophene-3-carbaldehydeOur target compoundPreferred in certain cross-coupling reactions

Non-Brominated Analog

The non-brominated analog, Benzo[b]thiophene-3-carbaldehyde, differs in several key aspects:

  • Lower molecular weight (C9H6OS vs. C9H5BrOS)

  • Higher electron density in the thiophene ring

  • Enhanced reactivity in electrophilic substitution reactions

  • Different applications in synthetic methodology

Analytical Characterization

Proper characterization of 5-Bromobenzo[b]thiophene-3-carbaldehyde is essential for confirming its structure and purity.

Spectroscopic Data

The compound has distinctive spectroscopic features that aid in its identification:

NMR Spectroscopy

1H NMR spectroscopy typically shows:

  • Aldehyde proton signal at approximately 10.3 ppm (singlet)

  • Aromatic protons between 7.5-8.0 ppm

  • Characteristic coupling patterns reflecting the substitution pattern

A representative 1H NMR spectrum (300 MHz, CDCl3) would show: δ 10.29 (s, 1H), 8.02 (d, J = 8.7 Hz, 1H), 7.88 (d, J = 8.7 Hz, 1H), 7.55 (m, 2H) .

Mass Spectrometry

Mass spectrometry shows a characteristic molecular ion pattern reflecting the presence of bromine with its distinctive isotope pattern. The [M+H]+ peak would be expected at m/z 241.94 for the compound.

Chromatographic Analysis

Purification and analysis of 5-Bromobenzo[b]thiophene-3-carbaldehyde typically employ:

  • Thin-layer chromatography (TLC) using silica gel with hexane/ethyl acetate mixtures as eluents

  • Column chromatography for purification (typically 10% ethyl acetate in hexanes)

  • HPLC methods for quantitative analysis and purity determination

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